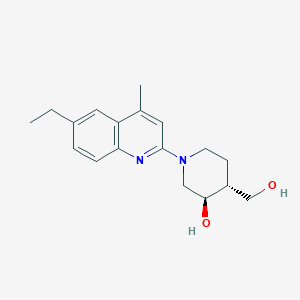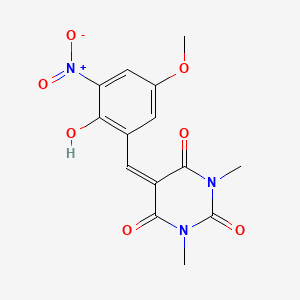
(3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of quinine, which is an antimalarial drug. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Wirkmechanismus
The exact mechanism of action of (3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the metabolism of neurotransmitters in the brain. This results in an increase in the concentration of neurotransmitters, which can improve cognitive function and reduce the symptoms of neurodegenerative disorders.
Biochemical and Physiological Effects:
(3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurodegenerative disorders. Additionally, this compound has been shown to improve cognitive function and memory in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol in lab experiments include its potential therapeutic applications and its ability to improve cognitive function. However, there are several limitations to using this compound in lab experiments. The synthesis of this compound is complex, and it can be challenging to obtain pure samples. Additionally, there is limited information available on the safety and toxicity of this compound.
Zukünftige Richtungen
There are several future directions for the research on (3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol. One direction is to investigate the potential of this compound as a treatment for other neurodegenerative disorders, such as Huntington's disease and multiple sclerosis. Another direction is to study the safety and toxicity of this compound in preclinical and clinical studies. Additionally, researchers can explore new methods for synthesizing this compound to improve its yield and purity.
Synthesemethoden
The synthesis of (3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol is a complex process that involves several steps. The first step involves the synthesis of 6-ethyl-4-methyl-2-quinolinecarboxaldehyde, which is then reacted with piperidine and formaldehyde to obtain the final product. The synthesis of this compound is challenging, and researchers have developed several methods to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
(3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol has shown potential therapeutic applications in various scientific research fields. It has been studied extensively for its antimalarial properties and has shown promising results in preclinical studies. Additionally, this compound has been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(3R,4R)-1-(6-ethyl-4-methylquinolin-2-yl)-4-(hydroxymethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-13-4-5-16-15(9-13)12(2)8-18(19-16)20-7-6-14(11-21)17(22)10-20/h4-5,8-9,14,17,21-22H,3,6-7,10-11H2,1-2H3/t14-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALKSOVWSRPJOO-PBHICJAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C)N3CCC(C(C3)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C)N3CC[C@@H]([C@H](C3)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thiophenecarbohydrazide](/img/structure/B5483044.png)
![1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5483057.png)
![2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5483072.png)
![(2R*,3S*,6R*)-5-(isopropoxyacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5483075.png)
![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B5483081.png)

![methyl {[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5483089.png)
![({4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]morpholin-2-yl}methyl)amine](/img/structure/B5483109.png)
![(4R)-4-(4-{[(2,4-dichlorobenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5483119.png)
![6-(2-methoxyethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5483126.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5483132.png)
![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5483136.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5483148.png)